molecular formula C19H15NO2 B1422366 6-Methyl-2-(4-phenoxybenzoyl)pyridine CAS No. 1187166-23-9

6-Methyl-2-(4-phenoxybenzoyl)pyridine

Cat. No. B1422366
CAS RN: 1187166-23-9
M. Wt: 289.3 g/mol
InChI Key: RDSMKHJKWVETKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-2-(4-phenoxybenzoyl)pyridine” is a chemical compound . Its IUPAC name is (6-methoxy-2-pyridinyl)(4-phenoxyphenyl)methanone . The compound has a molecular weight of 305.33 .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(4-phenoxybenzoyl)pyridine” can be represented by the linear formula C19H15NO3 . The InChI code for this compound is 1S/C19H15NO3/c1-22-18-9-5-8-17(20-18)19(21)14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13H,1H3 .

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

A novel pyridine-containing aromatic dianhydride monomer, derived from a similar compound to 6-Methyl-2-(4-phenoxybenzoyl)pyridine, was synthesized and used to prepare a series of new polyimides. These polyimides exhibited good thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance materials applications (Wang et al., 2006).

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives, closely related to 6-Methyl-2-(4-phenoxybenzoyl)pyridine, were studied for their corrosion inhibition effects on copper in hydrochloric acid systems. The study demonstrated significant inhibition efficiency, highlighting the potential of these compounds in protecting metals from corrosion (Sudheer & Quraishi, 2015).

Catalytic Activity in Organic Synthesis

Palladium complexes containing bis(benzimidazolin-2-ylidene)pyridine, a framework similar to 6-Methyl-2-(4-phenoxybenzoyl)pyridine, were synthesized and shown to be effective catalysts in Heck-type coupling reactions. This suggests potential applications in facilitating various organic synthesis processes (Hahn et al., 2005).

Antimicrobial Activity

Compounds structurally related to 6-Methyl-2-(4-phenoxybenzoyl)pyridine were synthesized and screened for their antimicrobial activity. The study found that several synthesized compounds exhibited significant biological activity against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Luminescent Properties for Materials Science

The luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, which share a core structural motif with 6-Methyl-2-(4-phenoxybenzoyl)pyridine, were investigated. The study's findings could inform the design of new materials for optical and electronic applications, particularly in the field of nonlinear optics (Petoud et al., 1997).

properties

IUPAC Name

(6-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-6-5-9-18(20-14)19(21)15-10-12-17(13-11-15)22-16-7-3-2-4-8-16/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSMKHJKWVETKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-phenoxybenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(4-phenoxybenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(4-phenoxybenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-(4-phenoxybenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-(4-phenoxybenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
6-Methyl-2-(4-phenoxybenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-(4-phenoxybenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.